molecular formula C10H13BrN2 B1272185 1-(4-Bromophenyl)piperazine CAS No. 66698-28-0

1-(4-Bromophenyl)piperazine

Cat. No. B1272185
CAS RN: 66698-28-0
M. Wt: 241.13 g/mol
InChI Key: PJHPFAFEJNBIDC-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)piperazine is a chemical compound that is part of the piperazine family, which is characterized by a six-membered ring containing two nitrogen atoms at opposite positions. Piperazine derivatives are known for their wide range of applications, including their use as intermediates in the synthesis of pharmaceuticals, such as cetirizine hydrochloride, an antihistamine . They also play a role in the development of compounds with antimicrobial properties and are used in the synthesis of various other biologically active molecules .

Synthesis Analysis

The synthesis of piperazine derivatives often involves multiple steps, starting from simple precursors. For instance, 1-[(4-chlorophenyl)phenyl methyl] piperazine, a related compound, is synthesized from 4-chlorobenzophenone through a reduction process followed by bromination and a final reaction with anhydrous piperazine . Similarly, 1-(3-chlorophenyl) piperazine is synthesized from 3-chloroaniline and bis-(2-chloroethyl) amine hydrochloride, followed by a reaction with 1-bromo-3-chloropropane . These methods demonstrate the versatility of piperazine chemistry and the ability to introduce various functional groups to the core structure.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed using spectroscopic methods such as IR, 1H NMR, and 13C NMR . X-ray diffraction studies provide detailed insights into the crystal structure, as seen in the case of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, which crystallizes in the monoclinic system . The piperazine ring can adopt different conformations, such as the chair conformation observed in 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, which are essential for their transformation into biologically active compounds. For example, the condensation reaction is used to synthesize tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate . The ability to form intermolecular interactions, such as hydrogen bonds and aromatic π–π stacking, is crucial for the biological activity of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the piperazine core. These properties are important for the compound's application in pharmaceuticals and other industries. The crystallographic data provide insights into the stability and packing of the molecules in the solid state .

Scientific Research Applications

  • Forensic Toxicology

    • Application : “1-(4-Bromophenyl)piperazine” is a psychoactive substance that has been detected in samples collected from drug users . It’s part of a larger group of substances known as new psychoactive substances (NPSs), which are continually appearing on the market due to their legal status .
    • Method : The detection and structural elucidation of this substance were performed using liquid chromatography–high-resolution tandem mass spectrometry with a quadrupole time-of-flight analyzer, gas chromatography with mass spectrometry, and nuclear magnetic resonance spectroscopy .
    • Results : The study reported the detection and structural elucidation of “1-(4-Bromophenyl)piperazine” among other substances. This comprehensive characterization facilitates their detection and identification by forensic and clinical laboratories .
  • Pharmaceutical Research

    • Application : Piperazine derivatives, including “1-(4-Bromophenyl)piperazine”, have been found in biologically active compounds for a variety of disease states . These include antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
  • Chemical Research

    • Application : “1-(4-Bromophenyl)piperazine” is used in chemical research for the synthesis of various compounds . It’s a brominated piperazine that can be used as a building block in the synthesis of more complex molecules .
  • Proteomics Research

    • Application : “1-(4-Bromophenyl)piperazine” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
  • Analytical Reference

    • Application : “1-(4-Bromophenyl)piperazine” is used as an analytical reference standard . Analytical reference standards are substances used to calibrate measurements in analytical chemistry .
    • Results : The results or outcomes would also vary depending on the specific application. In general, the goal would be to ensure accurate and reliable measurements in analytical chemistry .
  • Halogenated Heterocycles

    • Application : “1-(4-Bromophenyl)piperazine” is a halogenated heterocycle . Halogenated heterocycles are a class of compounds that contain a heterocyclic ring and one or more halogen atoms . They have a wide range of applications in pharmaceuticals, agrochemicals, and materials science .
    • Results : The results or outcomes would also vary depending on the specific application. In general, the goal would be to successfully synthesize the desired compound and characterize its properties .

Safety And Hazards

The safety information available indicates that 1-(4-Bromophenyl)piperazine is harmful by inhalation, in contact with skin, and if swallowed . It has hazard classifications of Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, and Acute Tox. 4 Oral .

Future Directions

1-(4-Bromophenyl)piperazine has been used in the synthesis of large bifunctional heterocycles used in targeted degradation of rapidly accelerated fibrosarcoma polypeptides . It has also been studied as a potential inhibitor for SARS-CoV-2 Protease Enzyme . These studies suggest that 1-(4-Bromophenyl)piperazine could have potential applications in medical research and drug development.

properties

IUPAC Name

1-(4-bromophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13/h1-4,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHPFAFEJNBIDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370841
Record name 1-(4-bromophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)piperazine

CAS RN

66698-28-0
Record name 1-(4-Bromophenyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066698280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-bromophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-bromophenyl)piperazine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(4-BROMOPHENYL)PIPERAZINE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

4-Bromo-aniline (2 g, 1.162 mmol) was taken in dry nBuOH (25 mL) and dry potassium carbonate (4.8 g, 34.8 mmol) was added to it and stirred at rt for 1 h under nitrogen. Bis-(2-chloroethyl) amine hydrochloride 2 (2.49 g, 13.9 mmol) in nBuOH (10 mL) was then added to the mixture through a syringe. The reaction mass was then heated at 100° C. for 12 h. nBuOH was evaporated in vacuo and the residue was extracted with ethyl acetate. Drying of the organic layer with Na2SO4 followed by concentration afforded the crude product that on purification silica gel column (chloroform/methanol) afforded the title compound.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Quantity
2.49 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
M Loubidi, A Benharref, L El Ammari… - … Section E: Structure …, 2014 - scripts.iucr.org
The title compound, C25H33BrN2O4, was synthesized from 9α-hydroxyparthenolide (9α-hydroxy-4,8-dimethyl-12-methylen-3,14-dioxa-tricyclo[9.3.0.02,4]tetradec-7-en-13-one), which …
Number of citations: 1 scripts.iucr.org
M Popławska, E Bednarek, B Naumczuk… - Forensic Toxicology, 2022 - Springer
Purpose New psychoactive substances (NPSs) still appear on the market, mainly due to their legal status. This situation indicates and alarms that permanent recognition of the designer …
Number of citations: 1 link.springer.com
I Papanastasiou, S Riganas, GB Foscolos… - Letters in Organic …, 2015 - academia.edu
Synthesis and Cytotoxicity of 4-(2-Adamantyl)phenylalkylamines Page 1 Send Orders for Reprints to reprints@benthamscience.ae Letters in Organic Chemistry, 2015, 12, 319-323 319 …
Number of citations: 8 www.academia.edu
SO Asare, JN Hoskins, RA Blessing… - … in Mass Spectrometry, 2022 - Wiley Online Library
Rationale Nitrosamines are a class of mutagenic substances that can display high carcinogenic potential. New chemical entities may have the potential to form unique nitrosamines …
J Jiang, CJ Seel, A Temirak… - Journal of Medicinal …, 2019 - ACS Publications
The A 2B adenosine receptor (A 2B AR) was proposed as a novel target for the (immuno)therapy of cancer since A 2B AR blockade results in antiproliferative, antiangiogenic, …
Number of citations: 26 pubs.acs.org
T Scattolin, T Gharbaoui, C Chen - Organic Letters, 2022 - ACS Publications
Carbamates, typically used for the protection of amines, including Cbz, Alloc, and methyl carbamate, can be readily deprotected by treatment with 2-mercaptoethanol in the presence of …
Number of citations: 3 pubs.acs.org
YA Al-Soud, NA Al-Masoudi, HH Al-Suod… - … für Naturforschung B, 2012 - degruyter.com
The development of new HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) offers the possibility of generating structures of increased potency. To this end, a series of 1-(1-…
Number of citations: 6 www.degruyter.com
J Renaud, SF Bischoff, T Buhl… - Journal of medicinal …, 2005 - ACS Publications
We disclose herein the discovery of estrogen receptor α (ERα) selective estrogen receptor modulators (SERMs) of the tetrahydroisoquinoline series that incorporate novel …
Number of citations: 87 pubs.acs.org
AZ Omar, TM Mosa, SK El-Sadany, EA Hamed… - Journal of Molecular …, 2021 - Elsevier
Structurally diverse piperazine-based compounds hybrid with thiadiazole, isatin or with sulfur/nitrogen, functionalities were synthesized. The structures of the new compounds were …
Number of citations: 18 www.sciencedirect.com
L Liu, N Cao, X Ma, K Xiong, L Sun, Q Zou… - Journal of pharmaceutical …, 2016 - Elsevier
The current study reports the development and validation of a stability-indicating reversed phase HPLC method for the separation and identification of potential impurities in vortioxetine, …
Number of citations: 27 www.sciencedirect.com

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